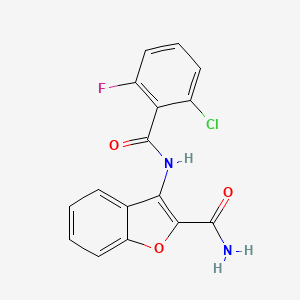

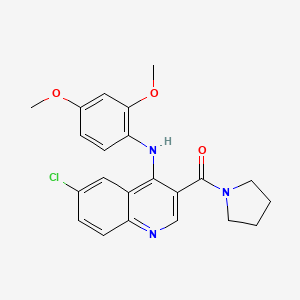

![molecular formula C18H27N5O B2530719 N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide CAS No. 2198767-51-8](/img/structure/B2530719.png)

N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide" is a polycyclic N-heterocyclic compound that is likely to possess biological activity given the presence of multiple heterocyclic structures within its molecular framework. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related N-heterocyclic compounds involves the formation of complex ring systems, which can be achieved through various cyclization reactions. For instance, the synthesis of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a compound with potential cognitive deficit treatment in schizophrenia, demonstrates the complexity of such synthetic routes . Similarly, the reactions of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride to produce cyclization products via ring cleavage and subsequent ring closure to form oxadiazoles indicate the intricate steps involved in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of N-heterocyclic compounds is characterized by the presence of nitrogen atoms within the ring systems, which can significantly influence the electronic properties and, consequently, the biological activity of the molecules. The structure-activity relationship study of PHA-543,613, an alpha7 nAChR agonist, highlights the importance of the molecular framework in determining potency and selectivity towards biological targets .

Chemical Reactions Analysis

N-heterocyclic compounds can undergo various chemical reactions, including cyclization and ring cleavage, as seen in the synthesis of oxadiazole derivatives . These reactions are often sensitive to the starting materials and reaction conditions, which can lead to a diverse array of products with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-heterocyclic compounds, such as solubility, stability, and bioavailability, are crucial for their potential therapeutic applications. For example, PHA-543,613 exhibits rapid brain penetration and high oral bioavailability, which are desirable properties for a drug candidate aimed at treating cognitive deficits . The synthesis of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides also reflects the importance of modifying the chemical structure to achieve specific physical and chemical properties that may enhance biological activity .

科学的研究の応用

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds : The synthesis of heterocyclic compounds, including pyrrolopyrimidines and pyrimidinones, is a key area of research, with methodologies focusing on green and simple approaches for efficient synthesis. For example, a study reported a Cu-catalyzed method for synthesizing 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as a key intermediate, highlighting a green approach towards these derivatives (Wang et al., 2017).

Antimicrobial Activities : Compounds with pyrimidine and carboxamide moieties have been evaluated for their antimicrobial properties. For instance, new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines were synthesized and some exhibited pronounced antimicrobial properties, indicating the potential of these compounds in developing antimicrobial agents (Sirakanyan et al., 2021).

Anticancer and Anti-inflammatory Applications : Research into pyrazolopyrimidines derivatives has shown potential in anticancer and anti-inflammatory treatments. For example, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the broad therapeutic potential of these compounds (Rahmouni et al., 2016).

DNA Interaction Studies : The interaction of polyamides, including pyrrole and imidazole carboxamides, with DNA has been explored to understand the binding specificity and design molecules that can regulate gene expression. For instance, peptides designed to bind in the minor groove of DNA at specific sequences highlight the potential of these compounds in targeted therapies (Wade et al., 1992).

作用機序

Target of Action

While the specific targets of this compound are not known, compounds containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Mode of Action

The pyrrole ring system is a common feature in many biologically active compounds, suggesting that it may interact with biological targets in a similar manner .

Result of Action

Compounds with a pyrrole ring system are known to have a wide range of biological activities, suggesting that this compound may also have diverse effects .

特性

IUPAC Name |

N-cyclopentyl-2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O/c1-12-13(2)19-11-20-17(12)22-7-14-9-23(10-15(14)8-22)18(24)21-16-5-3-4-6-16/h11,14-16H,3-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNDWGXDHJWYRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CC3CN(CC3C2)C(=O)NC4CCCC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

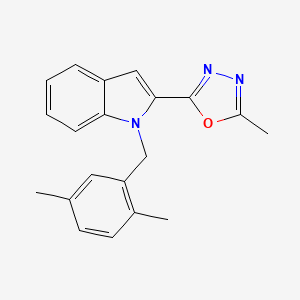

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2530636.png)

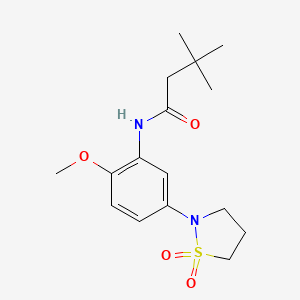

![(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid](/img/structure/B2530638.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530639.png)

![3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2530641.png)

![(E)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2530647.png)

![3-(4-bromobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530650.png)

![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)